2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide
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Overview
Description
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a cyclohexylamino group, a dichlorophenyl group, and dinitrobenzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with cyclohexylamine, followed by nitration to introduce the nitro groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes and the use of automated reactors to maintain consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in research and industry.
Scientific Research Applications
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol: Known for its dual inhibition of EGFR and HDAC.
2-((2,6-dichlorophenyl)amino)benzoic acid: Studied for its anti-inflammatory properties.
4-aminocoumarin derivatives: Recognized for their diverse biological activities.
Uniqueness
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18Cl2N4O5 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-(cyclohexylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H18Cl2N4O5/c20-15-7-6-12(8-16(15)21)23-19(26)14-9-13(24(27)28)10-17(25(29)30)18(14)22-11-4-2-1-3-5-11/h6-11,22H,1-5H2,(H,23,26) |
InChI Key |
SCZXHBVWUOPFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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